molecular formula C8H9ClS B2535447 4-Chloro-3,5-dimethylthiophenol CAS No. 150729-72-9

4-Chloro-3,5-dimethylthiophenol

Cat. No.: B2535447
CAS No.: 150729-72-9
M. Wt: 172.67
InChI Key: SORNZNZXLHKPPG-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylthiophenol is an organosulfur compound characterized by the presence of a thiophenol group substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylthiophenol typically involves the chlorination of 3,5-dimethylthiophenol. One common method includes the use of cupric chloride as a chlorinating agent and catalyst, with chlorine gas as the oxidizer. The reaction is conducted at temperatures ranging from 90°C to 120°C for 4-8 hours. After the reaction, the product is purified through rectification to achieve high purity levels .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity. The unreacted starting materials can be recycled, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylthiophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiophenol group to sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Scientific Research Applications

4-Chloro-3,5-dimethylthiophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylthiophenol involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

    4-Chloro-3,5-dimethylphenol: Similar in structure but with a hydroxyl group instead of a thiophenol group.

    3,5-Dimethylthiophenol: Lacks the chlorine substitution, making it less effective in certain applications.

Uniqueness: 4-Chloro-3,5-dimethylthiophenol is unique due to its combined chlorine and thiophenol functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields .

Properties

IUPAC Name

4-chloro-3,5-dimethylbenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORNZNZXLHKPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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